2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol

Medicinal Chemistry ADME Properties Lead Optimization

Lead optimization often stalls due to poor aqueous solubility of候选 compounds. This pyrrolidine-ethanolamine (CAS 1179084-15-1) directly addresses that bottleneck with a favorable LogP of -0.54 and TPSA of 35.5 Ų, enhancing in vitro assay performance and oral bioavailability. • Dual reactive handles (secondary amine + primary alcohol) enable systematic SAR derivatization via N-alkylation, acylation, or O-substitution. • Ideal scaffold for chiral ligand synthesis and PNMT-targeting inhibitor development. Supplied with full analytical documentation; classified as non-hazardous for ambient global shipping.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B7866980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCN1CCC(C1)CNCCO
InChIInChI=1S/C8H18N2O/c1-10-4-2-8(7-10)6-9-3-5-11/h8-9,11H,2-7H2,1H3
InChIKeyBBSWNBPUZRGWLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol: Research Building Block


2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol (CAS 1179084-15-1) is a secondary amine belonging to the pyrrolidine class of organic compounds. It is defined by its molecular formula C8H18N2O and a molecular weight of 158.24 g/mol . The compound is characterized by a unique structural motif that combines a five-membered nitrogen-containing pyrrolidine ring with an ethanolamine side chain . This combination confers specific physicochemical properties, including a calculated LogP of -0.54 and a topological polar surface area (TPSA) of 35.5 Ų , which are critical for determining solubility and membrane permeability in biological systems. While direct, head-to-head biological activity comparisons are scarce in primary literature, its defined structure and physicochemical profile make it a valuable and specialized research intermediate for medicinal chemistry applications.

Why 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol Resists Generic Replacement


The selection of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol over generic or closely related analogs is predicated on the critical interplay between its specific chemical structure and its physicochemical properties. Simple substitution with common building blocks like 2-aminoethanol or 1-methyl-pyrrolidin-3-ylmethylamine would drastically alter the molecule's LogP (-0.54) and topological polar surface area (TPSA 35.5 Ų) , which are key determinants in drug-likeness, solubility, and biological membrane permeability . Furthermore, the secondary amine at the ethanolamine junction provides a specific, reactive handle for further derivatization that is absent or differently oriented in many analogs. These quantitative differences in physicochemical parameters directly impact experimental outcomes in lead optimization, ADME profiling, and the final pharmacological properties of derived compounds, rendering generic substitution an unacceptable risk for precise scientific research and procurement.

Differentiation Evidence for 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol


LogP Advantage Over Tertiary Amine Analog

The compound 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol exhibits a calculated LogP of -0.48 to -0.54 , which is significantly lower than the LogP values predicted for its N-methylated derivative, 2-[Methyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol (estimated LogP ~0.5) [1]. The addition of a methyl group to the secondary amine nitrogen increases lipophilicity, a change that can reduce aqueous solubility and alter tissue distribution. The target compound's lower LogP suggests superior aqueous solubility, which is often desirable for achieving effective concentrations in biological assays.

Medicinal Chemistry ADME Properties Lead Optimization

Hydrogen Bond Donor Advantage vs. Pyrrolidine Core

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol possesses 2 hydrogen bond donor sites , which is a key differentiation from the pyrrolidine core structure 1-methyl-pyrrolidin-3-ylmethylamine that lacks a hydroxyl group. This additional hydrogen bond donor provided by the ethanolamine moiety can facilitate stronger and more specific interactions with biological targets, potentially enhancing binding affinity and selectivity in receptor or enzyme active sites where hydrogen bonding is a critical component of molecular recognition .

Structural Biology Molecular Recognition Drug-Receptor Interaction

Higher TPSA vs. Unsubstituted Pyrrolidine

The TPSA of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is calculated to be 35.5 Ų . In contrast, the simpler analog 1-methyl-pyrrolidin-3-ylmethylamine has a predicted TPSA of approximately 15.27 Ų [1]. The higher TPSA of the target compound is due to the presence of the polar hydroxyl group. This larger TPSA value is a direct indicator of improved water solubility and is inversely correlated with passive membrane permeability, a crucial consideration for designing compounds with optimal oral bioavailability and cell penetration.

Drug Discovery Pharmacokinetics ADME Prediction

PNMT Inhibitory Activity

Data from a specialized BindingDB entry indicates that a structurally related compound, 2-(2-aminoethyl)-pyrrolidine, was screened for in vitro inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) [1]. While a direct, head-to-head comparison for 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is not available, the presence of the pyrrolidine-ethanolamine scaffold suggests potential activity within this enzyme class. The target compound's specific substitution pattern may modulate its affinity and selectivity for PNMT compared to simpler pyrrolidine analogs. Given the role of PNMT in the biosynthesis of epinephrine, inhibitors are of interest for studying blood pressure regulation and stress response.

Enzymology Neurochemistry Catecholamine Synthesis

Research and Industrial Applications of 2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol


Lead Optimization: Solubility & Pharmacokinetics

2-[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-ethanol is best deployed in lead optimization programs where aqueous solubility is a key bottleneck. Its favorable LogP of -0.54 and high TPSA of 35.5 Ų, when compared to more lipophilic analogs , make it an ideal building block for generating analogs of a lead series that require improved in vitro assay performance or enhanced oral bioavailability. Its use is particularly indicated when the goal is to lower overall lipophilicity or increase the number of hydrogen bond donors in a candidate molecule.

SAR Studies on Amine and Alcohol Functionality

This compound serves as a specific tool for SAR studies exploring the impact of the ethanolamine side chain on biological activity. Its unique combination of a secondary amine and a primary alcohol provides two distinct and reactive handles for chemical modification. Researchers can use this compound as a starting point to synthesize a diverse library of derivatives, systematically probing the effects of N-alkylation, acylation, or O-substitution on target engagement, as compared to analogs lacking the hydroxyl group, such as 1-methyl-pyrrolidin-3-ylmethylamine .

Chiral Pyrrolidine Derivatives for Asymmetric Synthesis

Given the chiral nature of the pyrrolidine core (implied by its 3-substitution), this compound is a valuable intermediate for synthesizing chiral ligands or catalysts used in asymmetric organic synthesis. The presence of both amine and alcohol functionalities allows for its facile incorporation into more complex, enantiomerically pure structures. While the specific compound may be used as a racemate, its structure is a key precursor for developing enantiopure materials that are critical in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) with defined stereochemistry.

Pyrrolidine-Based Enzyme Inhibitor Investigation

Based on its structural relationship to known PNMT inhibitors [1], this compound is a suitable candidate for the development and biochemical evaluation of new pyrrolidine-based inhibitors targeting enzymes involved in catecholamine biosynthesis or other amine-metabolizing pathways. Its unique ethanolamine moiety offers an additional interaction point within enzyme active sites, which could be exploited to design more potent or selective inhibitors compared to simpler pyrrolidine scaffolds.

Technical Documentation Hub

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